Here are some alternative approaches to find information about research applications of potentially similar compounds:
MS049 is a potent and selective inhibitor of protein arginine methyltransferases, specifically targeting PRMT4 and PRMT6. It exhibits IC50 values of 34 nM for PRMT4 and 43 nM for PRMT6, demonstrating significantly higher potency compared to other type I protein arginine methyltransferases. The compound is recognized for its ability to inhibit the methyltransferase activity of these enzymes effectively in cellular assays, which is crucial for understanding their role in various biological processes and diseases .
MS049 acts as a potent and selective inhibitor of enzymes known as Protein Arginine Methyltransferases 4 and 6 (PRMT4 and PRMT6) [, ]. These enzymes play a role in attaching methyl groups to specific amino acids (arginine) in proteins, a process influencing protein function and cellular signaling. By inhibiting PRMT4 and PRMT6, MS049 disrupts this methylation process, potentially leading to altered cellular behavior.
Information regarding the safety profile of MS049 is limited. However, suppliers typically categorize it for research use only, suggesting potential health risks [, ]. Due to the lack of publicly available data, it is crucial to handle MS049 with appropriate caution and following recommended laboratory safety protocols.
MS049 functions primarily through competitive inhibition of the methylation process catalyzed by PRMT4 and PRMT6. In biochemical assays, it has been shown to reduce the methylation levels of specific substrates such as Med12me2a and H3R2me2a in human embryonic kidney cells (HEK293). The mechanism involves binding to the active site of the enzymes, thereby preventing substrate access and subsequent methylation .
The biological activity of MS049 extends beyond mere inhibition of methyltransferase activity. It has been implicated in modulating various cellular processes, including gene expression regulation and cellular signaling pathways. The selective inhibition of PRMT4 and PRMT6 by MS049 can disrupt the methylation patterns associated with transcriptional activation or repression, making it a valuable tool for studying epigenetic modifications in health and disease contexts .
The synthesis of MS049 involves several key steps:
MS049 has several applications in both research and therapeutic contexts:
Studies have shown that MS049 selectively interacts with PRMT4 and PRMT6 without significantly affecting other related enzymes. This selectivity is crucial for minimizing off-target effects in experimental settings, allowing researchers to dissect specific biological pathways influenced by these proteins. Interaction studies indicate that MS049's binding affinity is markedly higher for its intended targets compared to other type I protein arginine methyltransferases .
Several compounds exhibit structural or functional similarities to MS049, but each has unique characteristics:
Compound Name | Target Enzyme(s) | IC50 (nM) | Unique Features |
---|---|---|---|
BIX-01294 | G9a, GLP | 700-1900 | Less selective; broader target range |
Chaetocin | SUV39H1 | 600 | Non-selective; also affects multiple targets |
BRD9539 | G9a | 6300 | Competitive inhibitor; less potent than MS049 |
GSK126 | EZH2 | 300 | Selective for EZH2; distinct target from MS049 |
MS049 stands out due to its high selectivity for PRMT4 and PRMT6, making it a more precise tool for studying the specific roles of these enzymes in cellular processes compared to other similar compounds .
MS049, formally known as N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, represents a potent and selective dual inhibitor of protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [1] [2] [3]. The compound possesses the molecular formula C15H24N2O with a molecular weight of 248.36 daltons in its free base form [10] [31].
The structural architecture of MS049 encompasses several critical functional groups that contribute to its biological activity. The compound features a piperidinylethanamine moiety as its central scaffold, containing an ethylenediamino group that serves as an arginine mimetic [6] [13]. This ethylenediamino functionality forms direct and water-mediated hydrogen bonds with key residues in the arginine binding pockets of target enzymes [13].
The phenylmethoxy substituent attached to the piperidine ring represents another essential structural element. This benzyloxy group, specifically positioned at the 4-position of the piperidine ring, contributes significantly to the compound's potency and selectivity profile [13]. The terminal methylamino group completes the key pharmacophore, providing the necessary interactions for enzyme inhibition [9] [11].
Structural Component | Chemical Formula | Molecular Weight | Role in Activity |
---|---|---|---|
Base Structure | C15H24N2O | 248.36 | Core pharmacophore |
Hydrochloride Salt | C15H24N2O·2HCl | 321.28 | Enhanced solubility |
Ethylenediamino Group | -CH2CH2NH- | - | Arginine mimetic |
Phenylmethoxy Group | -OCH2C6H5 | - | Potency enhancement |
The compound is commonly prepared and utilized as its dihydrochloride salt form, designated as MS049 dihydrochloride, which possesses the molecular formula C15H26Cl2N2O and a molecular weight of 321.29 daltons [3] [19] [33]. This salt formation significantly improves the compound's aqueous solubility characteristics, making it more suitable for biological applications [3].
The synthetic sequence commences with 4-benzyloxypiperidine as the primary starting material [13]. This intermediate undergoes nucleophilic substitution or reductive amination with appropriate amino-containing electrophiles to install the ethylenediamino functionality [13]. The reaction conditions typically employ mild acidic conditions and reducing agents such as sodium borohydride or sodium triacetoxyborohydride [16].
Following the formation of the key carbon-nitrogen bonds, protective group removal under acidic conditions yields the desired amine product [13]. The final step involves salt formation through treatment with hydrochloric acid to produce the stable dihydrochloride salt form [19]. The overall synthetic pathway demonstrates good efficiency and reproducibility, making it suitable for research-scale preparation [13].
Optimization strategies for MS049 synthesis focus on improving reaction yields and reducing synthetic complexity. Alternative synthetic approaches have been explored, including modifications to the reductive amination conditions and the use of different protecting group strategies [13]. The synthetic route has been optimized to achieve consistent yields while maintaining the high purity requirements necessary for biological evaluation [19].
The synthetic methodology has been adapted for the preparation of close structural analogs, facilitating structure-activity relationship studies [13]. This synthetic flexibility has enabled the systematic exploration of different substitution patterns and functional group modifications to optimize the compound's biological properties [6].
Comprehensive structure-activity relationship studies have been conducted to understand the molecular determinants of MS049's potency and selectivity. These investigations focused on three distinct regions of the molecular scaffold: the piperidinylethanamine moiety, the middle linker region, and the aromatic substitution pattern [6] [13] [24].
The ethylenediamino group represents a critical pharmacophore element, with modifications to this region significantly impacting biological activity. Installation of small substituents on the terminal primary amino group, such as the conversion to a secondary methylamino group, maintains similar potency levels for both protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [13]. However, larger substituents, such as ethylamino groups, reduce potency by three to four-fold compared to the parent compound [13].
Modifications to the distance between the two nitrogen atoms in the ethylenediamino chain dramatically affect activity. Increasing the chain length using 1,3-diaminopropyl groups significantly reduces potency, indicating the importance of optimal spatial positioning for enzyme interaction [13]. These findings confirm that the ethylenediamino group functions as an essential arginine mimetic, requiring precise geometric arrangement for effective binding [13].
Structural Modification | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) | Selectivity Impact |
---|---|---|---|
Parent MS049 | 34 ± 10 | 43 ± 7 | Optimal dual activity |
Methylamino variant | 890 ± 140 | 170 ± 39 | Maintained potency |
Ethylamino variant | ~120-400 | ~500-700 | Reduced potency |
Extended linker | >1000 | >1000 | Severely compromised |
Exploration of the piperidine ring system revealed significant structure-activity relationships. Switching the benzyl group from the 4-position to the 3-position of the piperidine ring improved potency for protein arginine methyltransferase 4 while maintaining activity against protein arginine methyltransferase 6 [13]. More dramatically, replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring resulted in enhanced potency for both target enzymes [13].
The aromatic substitution pattern also influences biological activity. The phenylmethoxy group provides optimal interactions within the enzyme binding sites, with modifications to this region affecting both potency and selectivity [13]. The benzyloxy substitution appears to be optimal for achieving the desired dual inhibitory profile against both target methyltransferases [6].
Structure-activity relationship analysis confirmed that MS049 exhibits excellent selectivity over other protein arginine methyltransferases. The compound demonstrates greater than 30-fold selectivity over protein arginine methyltransferase 8 and greater than 300-fold selectivity over protein arginine methyltransferase 1 and protein arginine methyltransferase 3 [3] [12]. This selectivity profile makes MS049 a valuable research tool for investigating the specific biological functions of protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [6] [13].
MS049 represents a landmark achievement in the development of selective protein arginine methyltransferase inhibitors. As a dual inhibitor of protein arginine methyltransferase 4 and protein arginine methyltransferase 6, this compound has demonstrated exceptional biochemical properties and pharmacological characteristics that distinguish it as a premier chemical tool for epigenetic research [1] [2].
MS049 exhibits remarkable potency against its target enzymes, demonstrating nanomolar-level inhibitory activity. The compound displays an inhibitory concentration fifty of 34 ± 10 nanomolar against protein arginine methyltransferase 4 and 43 ± 7 nanomolar against protein arginine methyltransferase 6 [1] [2]. These potency values represent a significant advancement over earlier inhibitors, providing researchers with a highly effective tool for studying these methyltransferases.
The selectivity profile of MS049 is exceptionally impressive, particularly within the protein arginine methyltransferase family. The compound demonstrates greater than 300-fold selectivity over protein arginine methyltransferase 1 and protein arginine methyltransferase 3, with inhibitory concentration fifty values exceeding 13,000 nanomolar and 22,000 nanomolar, respectively [2]. Against protein arginine methyltransferase 8, MS049 maintains a 47-fold selectivity margin with an inhibitory concentration fifty of 1,600 nanomolar. Notably, the compound shows no inhibition against type II protein arginine methyltransferases (protein arginine methyltransferase 5) and type III protein arginine methyltransferases (protein arginine methyltransferase 7) at concentrations tested [2].
Target Enzyme | IC50 (nM) | Selectivity Fold |
---|---|---|
PRMT4 | 34 | 1 |
PRMT6 | 43 | 1.3 |
PRMT1 | >13,000 | >382 |
PRMT3 | >22,000 | >647 |
PRMT5 | No Inhibition | >500 |
PRMT7 | No Inhibition | >500 |
PRMT8 | 1600 | 47 |
Beyond the protein arginine methyltransferase family, MS049 demonstrates outstanding selectivity against other epigenetic modifiers. The compound was tested against 25 protein lysine methyltransferases, 3 deoxyribonucleic acid methyltransferases, 1 ribonucleic acid methyltransferase, and 3 histone lysine demethylases, showing no inhibition at concentrations up to 50 micromolar for methyltransferases and 10 micromolar for demethylases [2]. Additionally, MS049 showed no appreciable binding to 9 methyllysine and methylarginine reader proteins at 200 micromolar concentrations using differential scanning fluorimetry assays [2].
The kinetic mechanism of MS049 reveals a noncompetitive mode of inhibition with respect to both the cofactor S-adenosyl-L-methionine and peptide substrates for both protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [2]. This mechanism suggests that MS049 binds to the substrate (arginine) binding site of these enzymes, consistent with its structural similarity to earlier fragment-like inhibitors that serve as arginine mimetics [2].
Direct binding studies using isothermal titration calorimetry confirmed the interaction of MS049 with its target enzymes. For protein arginine methyltransferase 4, MS049 demonstrated a dissociation constant of 100 nanomolar in the presence of S-adenosyl-L-homocysteine [2]. Similarly, binding to protein arginine methyltransferase 6 was confirmed with a dissociation constant of 87 ± 35 nanomolar in the presence of S-adenosyl-L-methionine [2].
Thermal stability studies using differential scanning fluorimetry provided additional evidence of target engagement. MS049 induced a thermal stability shift of 3.3 degrees Celsius for protein arginine methyltransferase 4 and 11.3 degrees Celsius for protein arginine methyltransferase 6 at 200 micromolar concentration [2]. These substantial thermal shifts indicate strong binding interactions between MS049 and its target enzymes.
Parameter | Value | Method |
---|---|---|
Mode of Inhibition (PRMT4) | Noncompetitive | Enzyme Kinetics |
Mode of Inhibition (PRMT6) | Noncompetitive | Enzyme Kinetics |
Direct Binding to PRMT4 (Kd) | 100 nM | ITC |
Direct Binding to PRMT6 (Kd) | 87 ± 35 nM | ITC |
Thermal Stability Shift PRMT4 (ΔTm) | 3.3°C | DSF |
Thermal Stability Shift PRMT6 (ΔTm) | 11.3°C | DSF |
MS049 demonstrates exceptional cellular activity, effectively modulating endogenous methylation marks in human embryonic kidney 293 cells. The compound potently reduces asymmetric dimethylation of histone H3 arginine 2, a primary substrate of protein arginine methyltransferase 6, with an inhibitory concentration fifty of 0.97 ± 0.05 micromolar following 20 hours of exposure [2]. This cellular potency represents a remarkable translation from biochemical activity to functional cellular effects.
In addition to histone modifications, MS049 effectively inhibits the methylation of non-histone substrates. Treatment with MS049 for 72 hours resulted in concentration-dependent reduction of asymmetric arginine dimethylation of mediator of ribonucleic acid polymerase II transcription subunit 12, a known substrate of protein arginine methyltransferase 4, with an inhibitory concentration fifty of 1.4 ± 0.1 micromolar [2]. This dual activity against both histone and non-histone substrates underscores the versatility of MS049 as a research tool.
Importantly, MS049 demonstrates an excellent cellular safety profile. The compound shows no toxicity and does not affect cell growth in human embryonic kidney 293 cells at concentrations up to 50 micromolar over 4 days of exposure [2]. This favorable toxicity profile makes MS049 suitable for extended cellular studies without concerns about non-specific cellular effects.
Assay Type | IC50/Response | Exposure Time | Cell Line |
---|---|---|---|
H3R2me2a Reduction | 0.97 ± 0.05 μM | 20 hours | HEK293 |
Med12me2a Reduction | 1.4 ± 0.1 μM | 72 hours | HEK293 |
Cell Viability (HEK293) | No toxicity up to 50 μM | 4 days | HEK293 |
Cell Growth Inhibition | No significant effect up to 50 μM | 4 days | HEK293 |
The cross-reactivity profile of MS049 with other epigenetic modifiers has been extensively characterized, revealing exceptional selectivity that positions it as a premier chemical probe. Comprehensive selectivity screening against a broad panel of epigenetic enzymes demonstrates that MS049 does not significantly interact with other chromatin-modifying enzymes at pharmacologically relevant concentrations [2] [3].
Testing against 25 protein lysine methyltransferases revealed no inhibition at 50 micromolar concentrations, indicating greater than 1,000-fold selectivity over these related enzymes [2]. This remarkable selectivity is particularly noteworthy given the structural similarities between different methyltransferase active sites. Similarly, MS049 showed no activity against 3 deoxyribonucleic acid methyltransferases and 1 ribonucleic acid methyltransferase at the same concentration, further confirming its specificity for protein arginine methyltransferases [2].
The compound also demonstrated no inhibition of 3 histone lysine demethylases at 10 micromolar concentrations [2]. This lack of cross-reactivity with demethylases is crucial for studies investigating the balance between methylation and demethylation processes. Furthermore, MS049 showed no appreciable binding to 9 methyllysine and methylarginine reader proteins at 200 micromolar concentrations using differential scanning fluorimetry assays [2].
Enzyme Category | Number Tested | Inhibition at Test Concentration | Test Method |
---|---|---|---|
Protein Lysine Methyltransferases (PKMTs) | 25 | No inhibition at 50 μM | Biochemical Assay |
DNA Methyltransferases (DNMTs) | 3 | No inhibition at 50 μM | Biochemical Assay |
RNA Methyltransferases (RNMTs) | 1 | No inhibition at 50 μM | Biochemical Assay |
Histone Lysine Demethylases (KDMs) | 3 | No inhibition at 10 μM | Biochemical Assay |
Methyllysine/Methylarginine Reader Proteins | 9 | No appreciable binding at 200 μM | Differential Scanning Fluorimetry |
Beyond epigenetic targets, MS049 was evaluated against an extensive panel of non-epigenetic targets to assess potential off-target effects. The compound was tested against 100 targets in the CEREP panel, including G protein-coupled receptors, ion channels, transporters, and kinases, showing less than 50 percent inhibition at 10 micromolar concentrations for the vast majority of targets [2]. In the PDSP selectivity panel consisting of 44 G protein-coupled receptors, MS049 showed less than 50 percent inhibition at 10 micromolar concentrations against 41 targets [2].
Only three targets in the PDSP panel showed greater than 50 percent inhibition, and subsequent radioligand binding assays revealed inhibition constants of 64 nanomolar for sigma1 receptor, 87 nanomolar for histamine H3 receptor, and 574 nanomolar for sigma2 receptor [2]. While these interactions represent potential off-target effects, the concentrations required for significant inhibition are substantially higher than those needed for protein arginine methyltransferase inhibition, maintaining a favorable selectivity window for research applications.
Target Panel | Number of Targets | Result | Target Types |
---|---|---|---|
CEREP Panel | 100 | <50% inhibition at 10 μM | GPCRs, Ion Channels, Transporters, Kinases |
PDSP Panel - Most Targets | 41 | <50% inhibition at 10 μM | GPCRs |
Sigma1 Receptor | 1 | Ki = 64 nM | GPCR |
Histamine H3 Receptor | 1 | Ki = 87 nM | GPCR |
Sigma2 Receptor | 1 | Ki = 574 nM | GPCR |